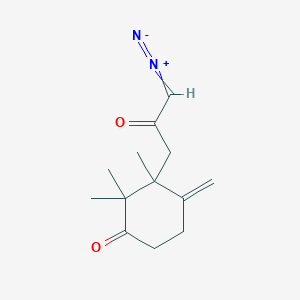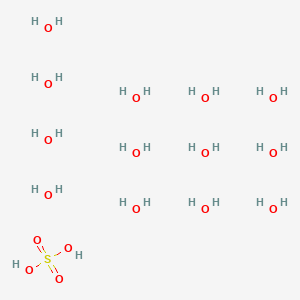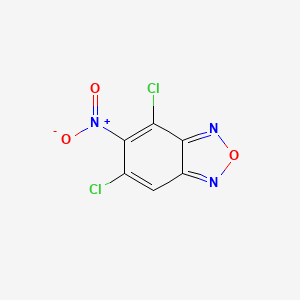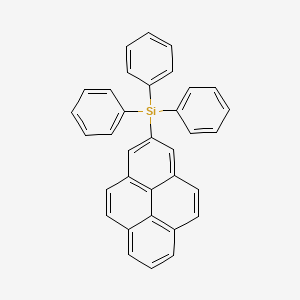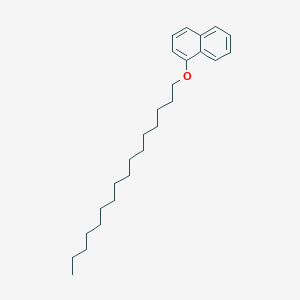
1-(Hexadecyloxy)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Hexadecyloxy)naphthalene is an organic compound with the molecular formula C26H40O. It is a derivative of naphthalene, where a hexadecyloxy group is attached to the naphthalene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Hexadecyloxy)naphthalene can be synthesized through the etherification of 1-naphthol with hexadecyl bromide in the presence of a base such as potassium carbonate. The reaction typically involves heating the reactants in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the formation of the ether bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Hexadecyloxy)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert it to dihydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur on the naphthalene ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), while sulfonation uses concentrated sulfuric acid
Major Products Formed:
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalene derivatives
Substitution: Nitro-naphthalene and sulfonated naphthalene derivatives
Wissenschaftliche Forschungsanwendungen
1-(Hexadecyloxy)naphthalene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties .
Wirkmechanismus
The mechanism of action of 1-(Hexadecyloxy)naphthalene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
- 1-(Octadecyloxy)naphthalene
- 1-(Tetradecyloxy)naphthalene
- 1-(Dodecyloxy)naphthalene
Comparison: 1-(Hexadecyloxy)naphthalene is unique due to its specific alkoxy chain length, which can influence its solubility, reactivity, and interaction with other molecules. Compared to its analogs with shorter or longer alkoxy chains, it may exhibit different physical and chemical properties, making it suitable for specific applications .
Eigenschaften
CAS-Nummer |
497233-80-4 |
|---|---|
Molekularformel |
C26H40O |
Molekulargewicht |
368.6 g/mol |
IUPAC-Name |
1-hexadecoxynaphthalene |
InChI |
InChI=1S/C26H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-23-27-26-22-18-20-24-19-15-16-21-25(24)26/h15-16,18-22H,2-14,17,23H2,1H3 |
InChI-Schlüssel |
JOUCXBXJEVWPEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


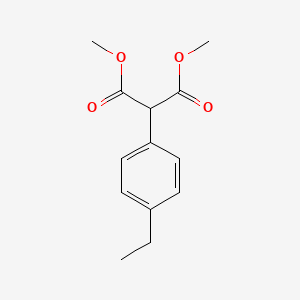
![4-[Dimethyl(trimethylsilyl)silyl]benzonitrile;hydrate](/img/structure/B14249789.png)


![3-[(4-Chlorobenzene-1-sulfonyl)oxy]benzoic acid](/img/structure/B14249806.png)
![Benzenamine, 2-[(2-ethylhexyl)thio]-](/img/structure/B14249812.png)

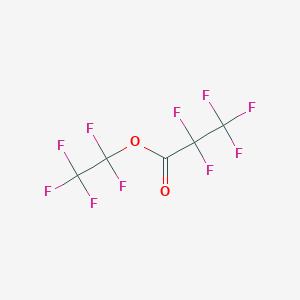
![[(3-Methyl-4-oxobutoxy)-oxidophosphoryl] phosphate](/img/structure/B14249829.png)
